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Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153 Get Quote

An in-depth technical guide on the core physicochemical properties and mechanism of action

of Acoziborole (SCYX-7158), a promising single-dose oral therapeutic for Human African

Trypanosomiasis (HAT).

Introduction
Acoziborole (formerly SCYX-7158) is a novel, orally bioavailable benzoxaborole derivative that

has demonstrated high efficacy against Trypanosoma brucei gambiense, the primary causative

agent of Human African Trypanosomiasis, also known as sleeping sickness.[1][2][3] Developed

by Anacor Pharmaceuticals and further advanced by the Drugs for Neglected Diseases

initiative (DNDi), Acoziborole represents a significant breakthrough in the treatment of this

neglected tropical disease, offering the potential for a single-dose cure.[1][2] This technical

guide provides a comprehensive overview of the physicochemical properties of Acoziborole,

its mechanism of action, and the experimental methodologies relevant to its characterization,

aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. Acoziborole has been optimized to exhibit

properties consistent with good oral availability, metabolic stability, and central nervous system

(CNS) permeability, which is crucial for treating the neurological stage of HAT.[4][5]
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Chemical Structure and Identity
Acoziborole is chemically known as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][6]

[7]oxaborol-6-yl)-2-(trifluoromethyl)benzamide. Its chemical structure features a benzoxaborole

core, which is essential for its biological activity.

Identifier Value

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-

dihydrobenzo[c][6][7]oxaborol-6-yl)-2-

(trifluoromethyl)benzamide

Synonyms SCYX-7158, AN5568

CAS Number 1266084-51-8

Molecular Formula C₁₇H₁₄BF₄NO₃

Molecular Weight 367.11 g/mol

SMILES
CC1(C)OB(O)c2c1ccc(c2)NC(=O)c3ccc(F)cc3C

(F)(F)F

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-

10(8-14(12)18(25)26-16)23-15(24)11-5-3-

9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,

(H,23,24)

Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of

Acoziborole.
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Property Value Reference

pKa 9.61 [7]

logD (pH 7.4) 3.51 [7]

Solubility ≥ 125 mg/mL in DMSO [8]

≥ 8 mg/mL in 10% DMSO,

40% PEG300, 5% Tween-80,

45% Saline

[8]

≥ 8 mg/mL in 10% DMSO,

90% Corn Oil
[8]

Mechanism of Action
The primary mechanism of action of Acoziborole is the inhibition of the Cleavage and

Polyadenylation Specificity Factor 3 (CPSF3) in Trypanosoma brucei. CPSF3 is a critical

endonuclease involved in the processing of pre-mRNA.

By targeting the parasite's CPSF3, Acoziborole disrupts the maturation of messenger RNA

(mRNA), leading to a cascade of downstream effects that ultimately result in parasite death.

This mechanism provides a high degree of selectivity for the parasite over the human host.

While CPSF3 is the primary target, some research suggests the possibility of CPSF3-

independent modes of action, which may contribute to the overall efficacy of the drug.

Below is a diagram illustrating the proposed primary signaling pathway of Acoziborole's

action.
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Caption: Mechanism of action of Acoziborole in Trypanosoma brucei.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Acoziborole are not extensively published. However, this section outlines the standard and

generally accepted methodologies that are typically employed for the characterization of drug

candidates like benzoxaboroles.

Determination of pKa
The ionization constant (pKa) is a critical parameter that influences the solubility, absorption,

and distribution of a drug. For benzoxaboroles, spectrophotometric methods are commonly

used.

General Spectrophotometric pKa Determination Protocol:

Stock Solution Preparation: A stock solution of Acoziborole is prepared in a suitable organic

solvent (e.g., DMSO).

Buffer Preparation: A series of buffers with a range of known pH values (e.g., from pH 2 to

12) are prepared.
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Sample Preparation: A small aliquot of the Acoziborole stock solution is added to each

buffer to a final constant concentration.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a

relevant wavelength range.

Data Analysis: The absorbance at a wavelength where the ionized and unionized species

have different extinction coefficients is plotted against the pH. The pKa is then determined

from the inflection point of the resulting sigmoidal curve. Alternatively, the ratio of absorbance

at two different wavelengths can be plotted against pH to determine the pKa.[6][9]

Determination of Solubility
Aqueous solubility is a key factor for oral drug absorption. The shake-flask method is the gold

standard for determining thermodynamic solubility.

General Shake-Flask Solubility Protocol:

Solution Preparation: An excess amount of Acoziborole is added to a known volume of the

relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

(e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately,

and the concentration of Acoziborole is determined using a suitable analytical method, such

as High-Performance Liquid Chromatography (HPLC) with UV detection.

For formulation development, kinetic solubility in the presence of co-solvents is also assessed.

[8]

Determination of logP / logD

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://www.benchchem.com/product/b605153?utm_src=pdf-body
https://www.medchemexpress.com/Acoziborole.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's

lipophilicity, which is crucial for predicting its membrane permeability and overall ADME

properties. The shake-flask method is a widely accepted technique for these measurements.

General Shake-Flask logD Protocol:

Phase Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., 7.4) are mutually

saturated by shaking them together and allowing the phases to separate.

Partitioning: A known amount of Acoziborole is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with a known volume of the other

phase in a sealed container.

Equilibration: The biphasic mixture is agitated for a period sufficient to allow the compound to

partition between the two phases and reach equilibrium.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: The concentration of Acoziborole in each phase is determined by a suitable

analytical method (e.g., HPLC-UV).

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration

of Acoziborole in the n-octanol phase to its concentration in the aqueous phase.[10][11]

Conclusion
Acoziborole is a promising new chemical entity with a favorable physicochemical profile for the

oral treatment of Human African Trypanosomiasis. Its unique mechanism of action, targeting

the essential parasite enzyme CPSF3, provides a basis for its high efficacy and selectivity. The

data and methodologies presented in this guide offer a foundational understanding for

professionals involved in the research and development of this and other novel anti-parasitic

agents. Further publication of detailed experimental protocols would be beneficial for the

scientific community to fully appreciate the elegant drug design and development process of

this important therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b605153?utm_src=pdf-custom-synthesis
https://dndi.org/research-development/portfolio/acoziborole/
https://discovery.dundee.ac.uk/files/145000500/PIIS147149222400179X.pdf
https://www.foundation-s.sanofi.com/assets/dot-fs/documents/press-releases-pdf/2022/PR-Acorziborole.pdf
https://www.gov.uk/research-for-development-outputs/scyx-7158-an-orally-active-benzoxaborole-for-the-treatment-of-stage-2-human-african-trypanosomiasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025869/
https://pubs.acs.org/doi/abs/10.1021/ml200215j
https://www.medchemexpress.com/Acoziborole.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
http://lokeylab.wikidot.com/shake-flask-logk
https://www.benchchem.com/product/b605153#physicochemical-properties-of-acoziborole
https://www.benchchem.com/product/b605153#physicochemical-properties-of-acoziborole
https://www.benchchem.com/product/b605153#physicochemical-properties-of-acoziborole
https://www.benchchem.com/product/b605153#physicochemical-properties-of-acoziborole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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